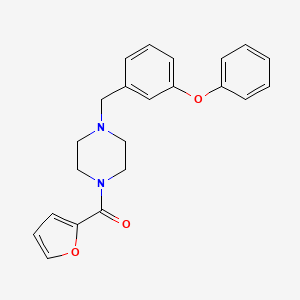![molecular formula C16H18FNO B6634705 [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol](/img/structure/B6634705.png)
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol, also known as FM-MPH, is a chemical compound that has gained interest in the scientific community due to its potential applications in research.
Scientific Research Applications
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has been found to have potential applications in scientific research. It has been used as a tool compound to study the dopamine transporter (DAT) and its role in dopamine signaling. [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has been shown to inhibit the reuptake of dopamine by the DAT, leading to an increase in extracellular dopamine levels. This effect has been observed in vitro and in vivo, making [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol a useful tool for studying dopamine signaling.
Mechanism of Action
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol acts as a potent inhibitor of the DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the DAT, [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol increases the concentration of extracellular dopamine, leading to enhanced dopamine signaling. This effect is similar to that of other stimulant drugs, such as cocaine and amphetamines.
Biochemical and Physiological Effects
The increase in extracellular dopamine levels caused by [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has been shown to have a number of biochemical and physiological effects. These include increased locomotor activity, enhanced reward-seeking behavior, and improved cognitive function. [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has a number of advantages for lab experiments. Its high potency and selectivity for the DAT make it a useful tool for studying dopamine signaling. Its relatively low toxicity and lack of abuse potential make it a safer alternative to other stimulant drugs, such as cocaine and amphetamines. However, [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Future Directions
There are a number of future directions for research involving [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol. One area of interest is the development of new compounds based on the structure of [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol that may have improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the use of [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol as a tool compound for studying other aspects of dopamine signaling, such as the role of other dopamine transporters and receptors. Additionally, [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol may have potential applications in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and addiction.
Synthesis Methods
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol can be synthesized through a multi-step process involving the reaction of 4-fluoro-3-methylbenzaldehyde with methylamine, followed by reduction with sodium borohydride and subsequent alkylation with benzyl chloride. The final product is obtained through a reductive amination reaction with formaldehyde and sodium cyanoborohydride.
properties
IUPAC Name |
[4-[[(4-fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12-8-15(6-7-16(12)17)10-18-9-13-2-4-14(11-19)5-3-13/h2-8,18-19H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNZLZRRQDGRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6634627.png)

![2-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B6634634.png)

![2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide](/img/structure/B6634644.png)
![4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid](/img/structure/B6634645.png)
![[(3S)-3-hydroxypiperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B6634648.png)
![2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide](/img/structure/B6634652.png)

![[(3S)-3-hydroxypiperidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B6634688.png)
![2-[1-(6-Aminopyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6634693.png)
![3-ethyl-N-[[4-(hydroxymethyl)phenyl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6634699.png)
![N,2-dimethyl-5-[(3-methyloxetan-3-yl)methylamino]benzenesulfonamide](/img/structure/B6634703.png)